REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([NH2:5])[cH:6][cH:7][cH:8]1.[CH3:15][N:16]([CH3:17])[C:18]([N:19]([CH3:20])[CH3:21])=[NH:22].[CH3:51][N:52]([CH3:53])[CH:54]=[O:55].[CH3:9][C:10]([CH3:11])([C:12]#[CH:13])[OH:14].[Cl:47][CH2:48][Cl:49].[Cu:42][Cl:43].[OH2:50].[Pd:44]([Cl:45])[Cl:46].[c:23]1([P:24]([c:25]2[cH:26][cH:27][cH:28][cH:29][cH:30]2)[c:31]2[cH:32][cH:33][cH:34][cH:35][cH:36]2)[cH:37][cH:38][cH:39][cH:40][cH:41]1>>[c:2]1([C:13]#[C:12][C:10]([CH3:9])([CH3:11])[OH:14])[cH:3][c:4]([NH2:5])[cH:6][cH:7][cH:8]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1cccc(Br)c1
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Name
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|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
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CN(C)C(=N)N(C)C
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
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Smiles
|
C#CC(C)(C)O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
ClCCl
|
Name
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Cl[Cu]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl[Cu]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
|
Name
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Cl[Pd]Cl
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl[Pd]Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
c1ccc(P(c2ccccc2)c2ccccc2)cc1
|
Name
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|
Type
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product
|
Smiles
|
CC(C)(O)C#Cc1cccc(N)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |